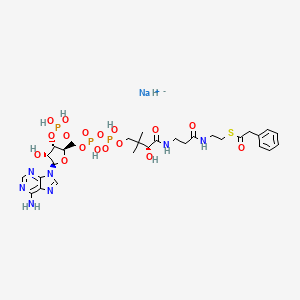

Phenylacetyl-Coenzyme A (sodium salt)

Description

Significance of Phenylacetyl-Coenzyme A as a Central Metabolic Intermediate in Biochemistry

Phenylacetyl-CoA serves as a critical juncture in the metabolism of several aromatic compounds. nih.govnih.gov In many bacteria, the degradation pathways of structurally diverse aromatic molecules, such as styrene (B11656), phenylethylamine, and certain n-phenylalkanoic acids, converge to form PA-CoA. nih.govnih.govasm.org This convergence illustrates a metabolic strategy of channeling various substrates into a single, common pathway for efficient processing. frontiersin.org

The formation of PA-CoA from phenylacetic acid (PAA) is typically the first committed step in these catabolic pathways. ebi.ac.uknih.gov This reaction is catalyzed by the enzyme Phenylacetate-CoA ligase (PaaK), an ATP-dependent enzyme that activates phenylacetate (B1230308) by ligating it to Coenzyme A. nih.govnih.govwikipedia.org The reaction is as follows:

ATP + Phenylacetate + CoA ⇌ AMP + Diphosphate + Phenylacetyl-CoA wikipedia.org

Once formed, PA-CoA acts as the true inducer for the expression of the genes responsible for its own degradation, a regulatory mechanism observed in bacteria like Pseudomonas putida U. nih.govasm.org This ensures that the enzymatic machinery for its breakdown is synthesized only when the substrate is present.

The central role of PA-CoA is not limited to catabolism. It is also a key precursor in the biosynthesis of important secondary metabolites. Notably, it is a direct precursor in the industrial production of penicillin G by the fungus Penicillium chrysogenum. caymanchem.comnih.gov

Table 1: Key Enzymes Involved in Phenylacetyl-CoA Formation

| Enzyme Name | EC Number | Organism Example | Function | Reference |

|---|---|---|---|---|

| Phenylacetate-CoA ligase (PaaK) | 6.2.1.30 | Pseudomonas putida, Azoarcus evansii, Thermus thermophilus | Catalyzes the formation of Phenylacetyl-CoA from phenylacetic acid, ATP, and Coenzyme A. | nih.govwikipedia.orgnih.gov |

| Acyl-coenzyme A synthetase ACSM1/ACSM2B | Not specified | Homo sapiens | Catalyzes the conversion of phenylacetate into phenylacetyl-CoA in human metabolism. | smpdb.ca |

Overview of Phenylacetyl-Coenzyme A's Role in Aromatic Compound Catabolism and Anabolism

Catabolism of Aromatic Compounds:

The primary role of Phenylacetyl-CoA in many organisms, particularly bacteria, is in the aerobic degradation of phenylacetic acid and related aromatic compounds. nih.govpnas.org The "phenylacetyl-CoA catabolon" is a term used to describe the entire set of pathways that funnel various aromatic compounds into the central PA-CoA degradation pathway. nih.govnih.govasm.org

In bacteria such as Escherichia coli and Pseudomonas putida, the degradation of PA-CoA proceeds through a unique "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. pnas.orgnih.gov A key step involves the epoxidation of the aromatic ring of PA-CoA by a multicomponent enzyme complex, Phenylacetyl-CoA oxygenase (PaaABCDE). pnas.orgnih.govresearchgate.net This is followed by isomerization to an oxepin-CoA, hydrolytic ring cleavage, and subsequent β-oxidation-like steps, ultimately yielding central metabolites like acetyl-CoA and succinyl-CoA that can enter the tricarboxylic acid (TCA) cycle. pnas.orgresearchgate.netresearchgate.net

The regulation of this pathway is tightly controlled, with PA-CoA itself acting as an effector molecule that binds to transcriptional repressors (like PaaX in E. coli and PaaR in Thermus thermophilus), leading to the derepression of the catabolic genes. caymanchem.comnih.govcoenzalabs.com

Anabolism:

In the realm of anabolism, Phenylacetyl-CoA serves as a building block for the synthesis of other molecules. The most prominent example is its role as a precursor for the biosynthesis of benzylpenicillin (penicillin G) in Penicillium chrysogenum. caymanchem.comnih.gov The enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase utilizes PA-CoA to attach the phenylacetyl side chain to the 6-aminopenicillanic acid nucleus, forming the final antibiotic. nih.gov

In humans, Phenylacetyl-CoA is formed from phenylacetate and is involved in a detoxification pathway. It reacts with glutamine to form phenylacetylglutamine, which is then excreted in the urine. smpdb.cawikipedia.org This pathway is clinically significant in the management of urea (B33335) cycle disorders, as it provides a means to excrete excess nitrogen. smpdb.cawikipedia.org

Table 2: Catabolic and Anabolic Fates of Phenylacetyl-CoA

| Metabolic Process | Key Product(s) | Organism/System Example | Significance | Reference |

|---|---|---|---|---|

| Catabolism | ||||

| Aerobic Degradation | Acetyl-CoA, Succinyl-CoA | Escherichia coli, Pseudomonas putida | Energy and carbon source from aromatic compounds. | pnas.orgresearchgate.netresearchgate.net |

| Anabolism | ||||

| Antibiotic Biosynthesis | Penicillin G | Penicillium chrysogenum | Production of a crucial antibiotic. | caymanchem.comnih.gov |

| Nitrogen Excretion | Phenylacetylglutamine | Humans | Detoxification of ammonia (B1221849) in urea cycle disorders. | smpdb.cawikipedia.org |

Properties

Molecular Formula |

C29H43N7NaO17P3S |

|---|---|

Molecular Weight |

909.7 g/mol |

IUPAC Name |

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate;hydride |

InChI |

InChI=1S/C29H42N7O17P3S.Na.H/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1 |

InChI Key |

FNFWWXHEJGCWOD-KLGBFWJFSA-N |

Isomeric SMILES |

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+] |

Canonical SMILES |

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O.[Na+] |

Origin of Product |

United States |

Catabolic Pathways of Phenylacetyl Coenzyme a

The Phenylacetyl-Coenzyme A Aerobic Degradation Hybrid Pathway in Microorganisms

The aerobic degradation of phenylacetyl-CoA in bacteria such as Escherichia coli and Pseudomonas putida follows a complex and unusual pathway. nih.govsemanticscholar.org Unlike typical aerobic aromatic catabolism that involves dioxygenases to introduce two hydroxyl groups to the aromatic ring, this pathway utilizes a monooxygenase to form an epoxide. nih.govpnas.org The entire process, from the initial activation of phenylacetate (B1230308) to the final products of acetyl-CoA and succinyl-CoA, involves a series of enzymatic reactions encoded by the paa gene cluster. nih.govnih.govsemanticscholar.org

The first committed step in the degradation of the aromatic ring of phenylacetyl-CoA is its activation through epoxidation. nih.gov This reaction is catalyzed by a multicomponent monooxygenase complex, a key enzyme that introduces a single oxygen atom into the aromatic ring. nih.govpnas.org

The Phenylacetyl-CoA monooxygenase complex, also referred to as ring 1,2-phenylacetyl-CoA epoxidase, is a sophisticated molecular machine composed of multiple subunits encoded by the paaA, paaB, paaC, paaD, and paaE genes. nih.govnih.gov This enzyme complex is responsible for the oxygen-dependent epoxidation of the aromatic ring of phenylacetyl-CoA. nih.gov

The core of the complex is the oxygenase component, which in E. coli is formed by the PaaA and PaaC subunits. nih.govebi.ac.uk PaaA serves as the catalytic subunit, containing the active site for oxygen insertion, while PaaC is a structural subunit. nih.gov PaaE functions as an iron-sulfur oxidoreductase, transferring electrons from a reduced pyridine nucleotide (NADPH) to the catalytic center of the oxygenase. pnas.orgfrontiersin.org The PaaB subunit likely acts as an effector protein. pnas.org While the paaD gene is part of the operon, its protein product does not appear to be essential for the catalytic activity of the complex. nih.govebi.ac.uk

The PaaABCDE complex belongs to a distinct family of bacterial di-iron multicomponent monooxygenases that act on CoA-esters. pnas.org The reaction it catalyzes is a monooxygenation, as confirmed by ¹⁸O-labeling studies which showed the incorporation of a single oxygen atom from ¹⁸O₂ into the product. pnas.org

| Subunit | Proposed Function |

| PaaA | Catalytic α subunit of the oxygenase |

| PaaB | Effector protein |

| PaaC | Structural β subunit of the oxygenase |

| PaaD | Not essential for catalysis; potential role in complex maturation |

| PaaE | Iron-sulfur oxidoreductase (reductase component) |

Table 1: Subunits and their proposed functions in the Phenylacetyl-Coenzyme A monooxygenase complex.

The action of the PaaABCDE monooxygenase complex on phenylacetyl-CoA results in the formation of a highly reactive and unstable intermediate: Ring 1,2-Epoxyphenylacetyl-Coenzyme A. nih.govfrontiersin.org This epoxide is the first non-aromatic intermediate in the pathway. nih.gov Its formation represents a crucial activation step, destabilizing the aromatic ring and preparing it for subsequent cleavage. nih.govpnas.org

The identity of Ring 1,2-Epoxyphenylacetyl-CoA as the product of the monooxygenase reaction has been confirmed through mass spectrometry and ¹³C-NMR spectroscopy. pnas.org Due to its instability, this compound is quickly processed by the next enzyme in the pathway to prevent the accumulation of a potentially toxic intermediate. nih.gov

The oxygenation of phenylacetyl-CoA by the PaaABCDE complex is a critical control point in the pathway. The activity of the PaaABCDE complex can be rapidly lost, suggesting a tight regulation of the epoxide formation. pnas.org This control is crucial to maintain a low concentration of the reactive Ring 1,2-Epoxyphenylacetyl-CoA. The subsequent enzyme in the pathway, PaaG, catalyzes a reversible transformation of the epoxide, which also contributes to controlling its intracellular levels. asm.org

Following the formation of the epoxide, the catabolic pathway proceeds with the isomerization of this intermediate, which ultimately leads to the cleavage of the ring structure.

The enzyme Phenylacetyl-CoA epoxide isomerase, encoded by the paaG gene, catalyzes the next step in the pathway. asm.org PaaG acts on Ring 1,2-Epoxyphenylacetyl-CoA, isomerizing it into an unusual seven-membered oxygen-containing heterocyclic compound called an oxepin (B1234782), specifically 2-oxepin-2(3H)-ylideneacetyl-CoA (Oxepin-CoA). nih.govasm.org This isomerization reaction is a key and unprecedented step in aerobic aromatic degradation. asm.org

PaaG belongs to the crotonase superfamily of enzymes. asm.org The formation of Oxepin-CoA is a reversible reaction. asm.org The product, Oxepin-CoA, is then the substrate for the subsequent hydrolytic ring cleavage, a reaction catalyzed by the enzyme PaaZ. researchgate.netqmul.ac.uk

| Enzyme | Gene | Substrate | Product |

| Phenylacetyl-Coenzyme A monooxygenase complex | paaABC(D)E | Phenylacetyl-Coenzyme A | Ring 1,2-Epoxyphenylacetyl-Coenzyme A |

| Phenylacetyl-Coenzyme A epoxide isomerase | paaG | Ring 1,2-Epoxyphenylacetyl-Coenzyme A | Oxepin-Coenzyme A |

Table 2: Key enzymatic reactions in the initial stages of the Phenylacetyl-Coenzyme A aerobic degradation pathway.

Isomerization and Aromatic Ring Cleavage

Hydrolytic Cleavage Mechanisms of O-Heterocyclic Intermediates

Following the initial epoxidation of the aromatic ring of Phenylacetyl-CoA and subsequent isomerization, an uncommon seven-membered O-heterocyclic intermediate known as oxepin-CoA is formed nih.govnih.gov. The subsequent and critical step is the hydrolytic cleavage of this non-aromatic ring, a process that does not involve an oxygenase. This reaction is catalyzed by the bifunctional enzyme PaaZ nih.govnih.gov.

The PaaZ protein contains two distinct domains that carry out a two-step process:

Hydrolase Activity : The C-terminal domain of PaaZ, which functions as an (R)-specific enoyl-CoA hydratase, catalyzes the hydrolytic ring cleavage of oxepin-CoA nih.govnih.gov. This reaction yields a highly reactive aldehyde intermediate, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde nih.gov. The proposed mechanism involves an acid-base catalysis model nih.gov.

Dehydrogenase Activity : The N-terminal domain of PaaZ functions as an NADP+-dependent aldehyde dehydrogenase nih.govnih.gov. It immediately oxidizes the unstable aldehyde product to the more stable carboxylic acid, 3-oxo-5,6-dehydrosuberyl-CoA nih.govnih.gov.

This fusion of the two enzymatic activities into a single protein (PaaZ) is crucial for metabolic efficiency, as it prevents the accumulation and potential intramolecular condensation of the reactive aldehyde intermediate nih.gov.

Subsequent Degradation via Beta-Oxidation Analogs

After the aromatic ring is opened and converted to the linear C8 dicarboxylic acid derivative, 3-oxo-5,6-dehydrosuberyl-CoA, the molecule enters a series of reactions that are analogous to the mitochondrial beta-oxidation pathway of fatty acids researchgate.netnih.govwikipedia.org. This part of the pathway is responsible for shortening the carbon chain to produce core metabolites researchgate.net. The enzymes involved, such as enoyl-CoA hydratase (PaaF) and 3-hydroxyadipyl-CoA dehydrogenase (PaaH), are biochemically similar to their counterparts in fatty acid degradation researchgate.netnih.gov.

The beta-oxidation-like sequence culminates in the formation of two key central metabolites: Acetyl-Coenzyme A (Acetyl-CoA) and Succinyl-Coenzyme A (Succinyl-CoA) researchgate.netresearchgate.net. The final steps involve the enzyme 3-hydroxyadipyl-CoA dehydrogenase (PaaH), which catalyzes the NAD+-dependent oxidation of 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA researchgate.net. Subsequently, a thiolase, encoded by the paaE or paaJ gene, catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA researchgate.netresearchgate.net. This final thiolysis reaction yields one molecule of Succinyl-CoA and one molecule of Acetyl-CoA, completing the degradation of the carbon skeleton derived from the original phenylacetate molecule researchgate.netresearchgate.net.

The end products of the phenylacetyl-CoA catabolic pathway, Acetyl-CoA and Succinyl-CoA, are universal intermediates in cellular metabolism researchgate.net. They are directly channeled into the central carbon metabolism, primarily the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle researchgate.net. Acetyl-CoA enters the cycle by condensing with oxaloacetate, while Succinyl-CoA is a direct intermediate of the cycle itself. This integration allows the cell to efficiently generate reducing equivalents (NADH and FADH2) and ultimately ATP, meeting the energy demands of the bacterial cell researchgate.net.

Regulation of Phenylacetyl-Coenzyme A Flow by Thioesterases

The flow of metabolites through the phenylacetyl-CoA pathway is tightly regulated to ensure metabolic efficiency and prevent the accumulation of potentially toxic intermediates. A key regulatory role is played by a specific thioesterase, PaaI.

Phenylacetyl-Coenzyme A Thioesterase (PaaI) Function in Preventing Intermediate Accumulation

The Phenylacetyl-CoA Thioesterase (PaaI) is a hot dog-fold thioesterase that functions as a metabolic safety valve in the pathway nih.govresearchgate.net. The initial steps of the pathway convert phenylacetyl-CoA into a reactive and unstable epoxide intermediate nih.gov. If the downstream enzymes that process this epoxide become limited or overwhelmed, its accumulation could be detrimental to the cell. PaaI mitigates this risk by catalyzing the hydrolysis of the thioester bond in phenylacetyl-CoA and related intermediates, releasing free Coenzyme A and the corresponding acid (e.g., phenylacetate) nih.govresearchgate.netresearchgate.net. This action effectively diverts the substrate away from the bottleneck, preventing the buildup of harmful compounds and freeing up the valuable coenzyme A pool for other cellular processes nih.gov.

Substrate Specificity and Kinetic Properties of PaaI

The regulatory function of PaaI is defined by its substrate specificity and kinetic properties. Studies on PaaI from Escherichia coli have shown that it has modest activity towards its namesake substrate, phenylacetyl-CoA nih.govresearchgate.net. Its activity is significantly higher with ring-hydroxylated phenylacetyl-CoA thioesters, which may accumulate as dead-end products if the ring-opening enzyme is inactive nih.govresearchgate.netresearchgate.net. Conversely, PaaI exhibits minimal activity with aliphatic acyl-CoA thioesters, indicating that its role is specific to the upper part of the phenylacetate pathway and not the lower beta-oxidation-like steps nih.govresearchgate.net.

Interestingly, the specificity can vary between organisms. The PaaI from Streptococcus pneumoniae (SpPaaI) has been shown to possess dual specificity, with activity against both phenylacetyl-CoA and medium-chain fatty acyl-CoAs, such as decanoyl-CoA nih.govnih.govresearchgate.net. This suggests a broader physiological role for the enzyme in some bacteria.

Below is a table summarizing the kinetic properties of PaaI from different bacterial sources with Phenylacetyl-CoA.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Aromatoleum evansii PaaI | Phenylacetyl-CoA | - | - | 1 x 104 researchgate.net |

| Escherichia coli PaaI | Phenylacetyl-CoA | - | - | 4 x 104 researchgate.net |

| Streptococcus pneumoniae PaaI | Phenylacetyl-CoA | 90 | 6.5 | 7.2 x 104 |

Data for Streptococcus pneumoniae PaaI was converted from published values for comparative purposes researchgate.net.

Regulatory Mechanisms Governing Phenylacetyl Coenzyme a Pathways

Transcriptional Control by Phenylacetyl-Coenzyme A

The transcriptional regulation of PA-CoA pathways is a well-documented process involving repressor proteins that are directly responsive to PA-CoA levels. This molecule acts as an effector, binding to these regulators and inducing conformational changes that alter their DNA-binding affinity, thereby controlling the transcription of target genes.

TetR Family Transcriptional Repressor PaaR: Phenylacetyl-Coenzyme A as an Effector Molecule

In several bacteria, including Thermus thermophilus and Streptomyces pristinaespiralis, a transcriptional repressor belonging to the TetR family, named PaaR, plays a crucial role in regulating the catabolism of phenylacetic acid (PAA). asm.orgasm.org Phenylacetyl-CoA, the activated form of PAA, functions as the direct effector molecule for PaaR. asm.orgnih.gov In the absence of PA-CoA, PaaR binds to specific DNA sequences within the promoter regions of the paa gene clusters, effectively repressing their transcription. asm.orgnih.gov This prevents the unnecessary synthesis of enzymes involved in PAA degradation when their substrate is not available.

TetR family regulators, including PaaR, are characterized by their N-terminal helix-turn-helix (HTH) DNA-binding domain. nih.govmdpi.com These proteins typically function as dimers, recognizing and binding to palindromic or pseudo-palindromic operator sequences on the DNA. nih.govmdpi.com In Thermus thermophilus HB8, PaaR has been shown to bind to pseudopalindromic sequences with a consensus of 5′-CNAACGNNCGTTNG-3′ located near the promoters of the paa gene operons. asm.orgnih.gov This binding physically obstructs the access of RNA polymerase to the promoter, thereby inhibiting the initiation of transcription. The specificity of this interaction ensures that PaaR only represses the genes involved in the PA-CoA pathway.

The binding of phenylacetyl-CoA to the C-terminal ligand-binding domain of the PaaR protein induces a conformational change, a hallmark of allosteric regulation. asm.orgnih.govnih.gov This structural rearrangement reduces PaaR's affinity for its DNA operator sequences, causing it to dissociate from the DNA. asm.org Research on PaaR from Thermus thermophilus HB8 suggests a binding stoichiometry of one PA-CoA molecule per PaaR monomer. asm.orgnih.gov Once the repressor is released, RNA polymerase can access the promoter and initiate the transcription of the paa genes, leading to the synthesis of the enzymes required for PA-CoA degradation. asm.org This mechanism allows the cell to rapidly respond to the presence of PAA in the environment by upregulating the necessary catabolic pathway.

GntR Family Transcriptional Regulator PaaX: Derepression by Phenylacetyl-Coenzyme A

In other bacteria, such as Escherichia coli and Pseudomonas species, the transcriptional regulation of the paa gene cluster is controlled by a repressor from the GntR family, known as PaaX. nih.govnih.govnih.gov Similar to PaaR, PaaX acts as a negative regulator, binding to operator sites within the paa promoter regions in the absence of its effector molecule. nih.govnih.gov The binding of phenylacetyl-CoA to PaaX leads to the derepression of the paa operon. nih.gov This interaction causes PaaX to be released from its operator sequence, permitting the transcription of the catabolic genes. nih.gov Thus, PaaX and PaaR, despite belonging to different regulator families, are functional homologs in their response to PA-CoA. asm.orgnih.gov

Post-Transcriptional and Translational Regulation

While transcriptional control is the primary mechanism for regulating the PA-CoA pathway, post-transcriptional and translational regulatory processes can also play a role in fine-tuning gene expression. Post-transcriptional regulation encompasses modifications to the messenger RNA (mRNA) transcript after it has been synthesized, which can affect its stability, translation efficiency, and localization. frontiersin.orgkhanacademy.orgyoutube.com

Global Regulatory Networks Interacting with Phenylacetyl-Coenzyme A Metabolism

Another layer of global regulation involves the integration of the PAA degradation pathway with the catabolism of other, structurally related aromatic compounds. The PA-CoA pathway is a central route, or catabolon, for the breakdown of various substances like styrene (B11656), ethylbenzene, and 2-phenylethylamine, which are first converted to PA-CoA. nih.govresearchgate.netnih.gov The transcriptional regulator PaaX, in addition to being controlled by its direct effector PA-CoA, serves as a key node in coordinating these "upper" pathways with the central PAA "lower" pathway. For instance, in Pseudomonas sp. strain Y2, PaaX, responsive to PA-CoA levels, not only regulates the paa genes but also represses the styA promoter, which controls the initial steps of styrene degradation. nih.gov This cross-regulation ensures a balanced flow of metabolites and prevents the toxic accumulation of intermediates by synchronizing the expression of the entire catabolic network. nih.gov

The intricate interplay of these global regulatory networks with pathway-specific controls highlights a sophisticated system for managing the catabolism of Phenylacetyl-CoA. This multi-tiered regulation allows bacteria to adapt efficiently to changing environmental conditions, prioritize energy sources, and integrate diverse metabolic pathways.

Table of Key Global Regulatory Proteins in Phenylacetyl-CoA Metabolism

| Regulator | Family/Type | Organism(s) | Function | Effector/Signal |

| GlxR | CRP/FNR Superfamily | Corynebacterium glutamicum | Global transcriptional regulator involved in carbon catabolite repression; binds to paa gene cluster promoter region. asm.orgnih.govresearchgate.net | cAMP |

| CRP (CAP) | CRP/FNR Superfamily | Escherichia coli | Global transcriptional regulator mediating catabolite repression; involved in controlling paa gene expression. asm.org | cAMP |

| PaaX | GntR Family | Pseudomonas sp. | Transcriptional repressor that integrates the regulation of the styrene upper catabolic pathway with the paa-encoded central pathway. nih.gov | Phenylacetyl-CoA |

| PaaY | Thioesterase | Escherichia coli | Thioesterase that hydrolyzes CoA-intermediates, preventing antagonism of PaaX induction by PA-CoA. nih.govnih.gov | N/A (Enzymatic activity) |

| IHF | N/A | Escherichia coli | Integration Host Factor, involved in controlling the expression of the paa genes. asm.org | N/A |

| CepIR System | Quorum Sensing | Burkholderia cenocepacia | Virulence regulatory system indirectly suppressed by Phenylacetyl-CoA. asm.org | Acyl-homoserine lactones |

| c-di-GMP | Second Messenger | Pseudomonas aeruginosa | Global regulator of lifestyle switch (e.g., biofilm formation) and overall metabolic activity. nih.govnih.gov | N/A (Signal molecule) |

Physiological and Ecological Significance of Phenylacetyl Coenzyme a Metabolism

Microbial Ecology and Environmental Adaptation

The metabolic pathway for phenylacetyl-coenzyme A (PA-CoA) is a crucial component of microbial ecology, enabling diverse microbial species to utilize a wide range of aromatic compounds as carbon and energy sources. This capability is of significant environmental importance, particularly in the context of bioremediation and adaptation to varied ecological niches.

Distribution of Phenylacetyl-Coenzyme A Pathways in Diverse Microbial Species

The phenylacetate (B1230308) degradation pathway is widespread in the bacterial domain, with estimates suggesting its presence in approximately 16% of all sequenced bacterial genomes. nih.govfrontiersin.orgresearchgate.netnih.gov This pathway is not a recent evolutionary development; its prevalence across a broad spectrum of bacteria points to an ancient origin. frontiersin.org The core of this pathway involves the conversion of various aromatic compounds into a few central intermediates, such as phenylacetate, which are then channeled into a common degradation route. frontiersin.orgnih.gov

This metabolic strategy is found in numerous members of the Proteobacteria, including well-studied model organisms like Escherichia coli and Pseudomonas putida. nih.gov It is also present in pathogenic bacteria such as Bordetella pertussis and Shigella dysenteriae, as well as opportunistic pathogens like Burkholderia cenocepacia. nih.gov Gram-positive bacteria, for instance, species of Rhodococcus, and members of the Deinococcus/Thermus group also possess this pathway. nih.gov While predominantly bacterial, key genes of the pathway have been identified in some Archaea, specifically within the Halobacteria, which are thought to have acquired these genes through horizontal gene transfer from bacteria. nih.gov The pathway has not been detected in plants, and animals have a limited capacity to metabolize aromatic compounds, highlighting the central role of microbes in this process. frontiersin.org

The initial step of the pathway, the activation of phenylacetate to phenylacetyl-CoA, is catalyzed by phenylacetyl-CoA ligase (PaaK). nih.gov The subsequent and key step is the epoxidation of the aromatic ring of phenylacetyl-CoA by a multicomponent oxygenase, PaaABCDE. nih.govnih.govnih.gov The intermediates of this pathway are processed as CoA thioesters, a feature that offers several advantages. mdpi.com The CoA-bound intermediates are membrane-impermeable, which prevents their diffusion out of the cell. mdpi.com The large CoA moiety also enhances the recognition of the relatively small hydrophobic substrate by the enzymes. mdpi.com Furthermore, this strategy allows facultative anaerobes to switch to anaerobic degradation pathways when oxygen is scarce. mdpi.com

| Microbial Group | Examples of Genera/Species | Significance of Phenylacetyl-CoA Pathway |

| Proteobacteria | Escherichia coli, Pseudomonas putida, Bordetella pertussis, Shigella dysenteriae, Burkholderia cenocepacia | Widespread distribution, model organisms for studying the pathway, role in pathogenicity. nih.gov |

| Gram-positive Bacteria | Rhodococcus sp. | Demonstrates the broad taxonomic distribution of the pathway. nih.gov |

| Deinococcus/Thermus | Members of the group | Further illustrates the diverse bacterial lineages possessing this metabolic capability. nih.gov |

| Archaea (Halobacteria) | Some members | Likely acquired through horizontal gene transfer from bacteria. nih.gov |

Role in the Bioremediation of Aromatic Pollutants

The microbial degradation of aromatic compounds via the phenylacetyl-CoA pathway is a cornerstone of bioremediation strategies for contaminated environments. Aromatic hydrocarbons are common pollutants, originating from industrial activities and the incomplete combustion of organic materials. nih.gov Many of these compounds, such as styrene (B11656) and ethylbenzene, are metabolized by bacteria through the phenylacetyl-CoA pathway. nih.govnih.gov

Microorganisms, including bacteria, fungi, and algae, have the capacity to transform or degrade these pollutants. nih.gov Bacterial and fungal bioremediation have been extensively studied. nih.gov Bioremediation offers a significant advantage over physical and chemical methods as it can lead to the complete mineralization of pollutants into less toxic substances like water and carbon dioxide. mdpi.com This process is effective even at low pollutant concentrations and has a minimal impact on the natural environment. mdpi.com

Enzyme-based bioremediation, which utilizes the specific enzymes involved in degradation pathways, is an emerging technology with several benefits. nih.gov These include greater specificity and mobility of the enzymes, and the ability to function over a broader range of environmental conditions such as pH and temperature. nih.gov The phenylacetyl-CoA pathway, being a central route for the breakdown of numerous aromatic compounds, provides a rich source of enzymes with potential applications in bioremediation.

Adaptation to Fluctuating Oxygen Conditions in Microbial Niches (e.g., Marine Environments)

The phenylacetyl-CoA pathway exhibits features that are advantageous for microbes living in environments with fluctuating oxygen levels, such as certain marine ecosystems. The pathway is considered a "hybrid" because it combines features of both aerobic and anaerobic metabolism. researchgate.netnih.gov The initial epoxidation of the phenylacetyl-CoA ring is an aerobic process requiring molecular oxygen. nih.govresearchgate.net However, the subsequent processing of intermediates as CoA thioesters is a characteristic often seen in anaerobic pathways. nih.govfrontiersin.org

This hybrid nature allows facultative anaerobic bacteria to efficiently degrade aromatic compounds under aerobic conditions while retaining the ability to switch to anaerobic degradation routes when oxygen becomes limited. mdpi.com In anaerobic environments, the degradation of aromatic compounds often proceeds through the formation of benzoyl-CoA. frontiersin.orgnih.gov In the denitrifying bacterium Thauera aromatica, for instance, phenylacetate is anaerobically oxidized to benzoyl-CoA via phenylacetyl-CoA. nih.gov This process involves a membrane-bound molybdenum-iron-sulfur enzyme, phenylacetyl-CoA:acceptor oxidoreductase, which catalyzes the oxidation of phenylacetyl-CoA. nih.gov

In aquatic environments, particularly in coastal and open seas, zones of low oxygen (hypoxia) are common and can be influenced by both natural processes and anthropogenic factors like eutrophication. researchgate.net Microbes inhabiting these zones must be able to adapt to these changing oxygen concentrations. The metabolic flexibility afforded by the phenylacetyl-CoA pathway and its connection to anaerobic degradation routes is therefore a significant advantage for microbial survival and activity in these dynamic niches. Biogeochemical studies in such environments have shown that oxygen intrusions have a strong impact on microbially-mediated redox cycling of elements. researchgate.net

Phenylacetyl-Coenzyme A Metabolism in Opportunistic Pathogens

In opportunistic pathogens, the phenylacetyl-CoA metabolic pathway is not only involved in carbon and energy acquisition but is also intricately linked to the regulation of virulence.

Interplay with Virulence Factor Expression (e.g., Burkholderia cenocepacia)

Burkholderia cenocepacia, a member of the Burkholderia cepacia complex (Bcc), is a significant opportunistic pathogen, particularly in individuals with cystic fibrosis. nih.govresearchgate.net The expression of many of its virulence factors is controlled by a quorum sensing (QS) system, specifically the CepIR system. nih.govnih.gov Research has revealed a complex interplay between the phenylacetate catabolic pathway and the regulation of virulence in this bacterium.

Studies have shown that the accumulation of phenylacetyl-CoA, an intermediate in the degradation of phenylacetic acid (PAA), appears to attenuate the expression of virulence factors regulated by the CepIR QS system. nih.govnih.gov In B. cenocepacia, PAA is converted to phenylacetyl-CoA by the enzyme PaaK. nih.govnih.gov This is followed by the epoxidation of phenylacetyl-CoA by the PaaABCDE monooxygenase complex. nih.govnih.gov

Interestingly, a mutant strain of B. cenocepacia lacking the PaaK enzyme, and therefore unable to produce phenylacetyl-CoA, exhibited a more virulent phenotype than the wild-type strain. nih.gov Conversely, a mutant lacking the PaaABCDE complex, which leads to the accumulation of phenylacetyl-CoA, showed attenuated virulence. nih.govnih.gov This suggests that it is the accumulation of phenylacetyl-CoA itself, rather than PAA, that plays a role in downregulating virulence. nih.gov

Furthermore, a low-virulence cepR mutant, which lacks the primary QS transcriptional regulator, could be reverted to a virulent phenotype by deleting the paaK gene. nih.gov This finding challenges the classical view that virulence activation in B. cenocepacia is solely dependent on the CepR-mediated QS system and suggests that a metabolic signal, in this case, the absence of phenylacetyl-CoA, can trigger virulence. nih.govnih.gov

| Gene/Metabolite | Function in PAA Catabolism | Effect on Virulence in B. cenocepacia |

| PaaK | Converts Phenylacetic acid (PAA) to Phenylacetyl-CoA. nih.govnih.gov | Deletion leads to a more virulent phenotype. nih.gov |

| PaaABCDE | Epoxidizes Phenylacetyl-CoA. nih.govnih.gov | Loss of function attenuates virulence. nih.govnih.gov |

| Phenylacetyl-CoA | Intermediate in PAA degradation. nih.govnih.gov | Accumulation attenuates virulence. nih.govnih.gov |

Contribution of Pathway Intermediates to Pathogenic Phenotypes

The intermediates of the phenylacetyl-CoA pathway can also contribute to the pathogenic phenotypes of other opportunistic bacteria. In Acinetobacter baumannii, another important opportunistic pathogen, the paa operon, which encodes the enzymes for PAA degradation, is highly regulated in response to various environmental stressors, including antibiotics. nih.govasm.org

The catabolism of PAA in A. baumannii involves the formation of PAA-CoA and a subsequent epoxidation step. nih.gov Studies have shown that PAA metabolism influences the host immune response, specifically by affecting neutrophil chemotaxis. nih.govasm.org Blocking the catabolism of PAA has been shown to result in attenuated virulence in a murine model of catheter-associated urinary tract infection. asm.org This suggests that the process of PAA degradation, and potentially the intermediates produced, are important for the bacterium's ability to cause infection. asm.org

Importance in Host-Microbe Interactions and Commensalism

The metabolism of phenylacetyl-coenzyme A (PAA-CoA) is a significant pathway in the intricate relationship between hosts and their resident microbial communities, particularly within the gut. This metabolic route is a key example of commensalism, where microbes utilize host-derived and dietary compounds for their own benefit, which in turn can influence host physiology. The process begins with the microbial breakdown of dietary aromatic amino acids, such as phenylalanine, into phenylacetic acid (PAA). mdpi.com Commensal bacteria then uptake PAA and, through a specific enzymatic pathway, convert it into Phenylacetyl-CoA, a central intermediate that fuels bacterial growth and regulates gene expression.

The conversion of PAA to PAA-CoA is catalyzed by the enzyme phenylacetyl-CoA ligase (PaaK), a process that requires ATP and coenzyme A. frontiersin.orgnih.govnih.gov This activation of PAA into its CoA thioester is the committed step for its entry into the central catabolic pathway. Research has shown that PAA-CoA, and not PAA itself, is the true inducer molecule for the genes responsible for its own degradation in bacteria such as Pseudomonas putida U. asm.orgnih.gov This indicates a sophisticated level of internal regulation within the bacteria, where the presence of PAA-CoA signals the need to express the enzymatic machinery required for its breakdown. In Escherichia coli, for instance, Phenylacetyl-CoA acts as a specific inducer that prevents the transcriptional repressor PaaX from binding to its target DNA sequences, thereby activating the catabolic operon. nih.govmdpi.com

This metabolic capability is widespread, found in approximately 16% of all sequenced bacterial genomes, including many common inhabitants of the human gut. frontiersin.orgresearchgate.netnih.gov The Phenylacetyl-CoA pathway allows commensal bacteria to efficiently degrade various aromatic compounds, ultimately breaking them down into fundamental metabolites like acetyl-CoA and succinyl-CoA, which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This provides the bacteria with essential carbon and energy from dietary sources that the host cannot directly metabolize.

The importance of this pathway in the host-microbe relationship lies in this metabolic synergy. The host provides a nutrient-rich environment, supplying substrates like phenylalanine. Commensal bacteria, in turn, have evolved the specific enzymatic pathways, with PAA-CoA as a key intermediate, to exploit these resources. nih.gov The processing of these compounds by bacteria prevents the accumulation of potentially problematic metabolites and integrates them into the host-microbial metabolic network. While the direct signaling role of PAA-CoA from microbe to host is an area of ongoing research, its central role in the metabolism of dietary aromatic compounds by commensal bacteria underscores its significance in maintaining a stable and mutually beneficial host-microbe relationship. The conversion of PAA to PAA-CoA keeps the CoA-bound intermediates within the bacterial cell, as they are membrane-impermeable, allowing the bacteria to efficiently manage and utilize these resources. mdpi.com

| Enzyme/Regulator | Function in PAA-CoA Metabolism | Organism(s) Studied |

| Phenylacetyl-CoA ligase (PaaK) | Catalyzes the conversion of Phenylacetic acid (PAA) to Phenylacetyl-CoA (PAA-CoA). frontiersin.orgnih.govnih.gov | Pseudomonas putida, Thermus thermophilus nih.govnih.gov |

| PaaX | A transcriptional repressor of the PAA catabolic pathway. nih.govmdpi.com | Escherichia coli nih.gov |

| PaaABCDE | A multicomponent monooxygenase that epoxidizes the aromatic ring of Phenylacetyl-CoA. nih.gov | Escherichia coli, Pseudomonas putida nih.gov |

| PaaG | An isomerase that converts the epoxide of PAA-CoA to an oxepin-CoA. frontiersin.orgnih.gov | Thermus thermophilus frontiersin.org |

| Compound | Role in Host-Microbe Interaction | Source |

| Phenylalanine | Dietary amino acid metabolized by gut microbes to Phenylacetic acid (PAA). mdpi.com | Host diet |

| Phenylacetic acid (PAA) | A precursor for Phenylacetyl-CoA, produced by microbial metabolism. mdpi.com | Gut microbiota |

| Phenylacetyl-Coenzyme A (PAA-CoA) | The central intermediate in the bacterial catabolism of PAA; acts as an inducer of its own metabolic pathway. asm.orgnih.gov | Commensal bacteria |

| Acetyl-CoA and Succinyl-CoA | End products of the PAA-CoA catabolic pathway that enter central bacterial metabolism. nih.govresearchgate.net | Commensal bacteria |

Advanced Research Methodologies and Techniques for Studying Phenylacetyl Coenzyme a

Genetic Engineering and Heterologous Expression Systems for Pathway Reconstruction

Genetic engineering and heterologous expression are powerful tools for reconstructing and studying metabolic pathways involving Phenylacetyl-CoA. These techniques allow researchers to express genes from a source organism in a well-characterized host, such as Escherichia coli, to study the function of individual enzymes or entire pathways. nih.govrsc.org

A notable application of this is the study of the phenylacetic acid (PAA) degradation pathway. nih.govnih.gov In many bacteria, this pathway is central to the catabolism of various aromatic compounds. nih.gov For instance, the paaK gene, which encodes Phenylacetate-CoA ligase, the first enzyme in the pathway, has been cloned from organisms like Thermus thermophilus and Azoarcus evansii and expressed in E. coli. nih.govnih.gov This has facilitated the purification and characterization of the recombinant protein, confirming its role in converting phenylacetate (B1230308) to Phenylacetyl-CoA. nih.govnih.gov

In E. coli, the paa operon, which contains the genes for PAA degradation, has been extensively studied using these methods. nih.govnih.gov Researchers have used a genetic approach with compatible plasmids to demonstrate that the paaABCDE gene products are all required for the ring hydroxylation of Phenylacetyl-CoA. nih.gov This highlights the ability of genetic engineering to dissect complex multi-component enzyme systems.

Furthermore, heterologous expression has been instrumental in characterizing enzymes from organisms that are difficult to cultivate or genetically manipulate. By expressing the Phenylacetate-CoA ligase from the fungus Penicillium chrysogenum in E. coli, researchers were able to characterize its biochemical properties and substrate specificity, revealing its evolutionary relationship to fatty-acid-activating enzymes. rug.nlresearchgate.net

Table 1: Examples of Heterologous Expression for Phenylacetyl-CoA Pathway Studies

| Gene/Enzyme | Source Organism | Expression Host | Research Focus | Reference |

| Phenylacetate-CoA ligase (paaK) | Thermus thermophilus | Escherichia coli | Characterization of a thermostable enzyme. | nih.gov |

| Phenylacetate-CoA ligase (paaK) | Azoarcus evansii | Escherichia coli | Purification and characterization of the enzyme. | nih.gov |

| Phenylacetyl-CoA oxygenase (paaABCDE) | Escherichia coli | Escherichia coli | Elucidation of the multi-component ring hydroxylation complex. | nih.gov |

| Phenylacetate-CoA ligase (phl) | Penicillium chrysogenum | Escherichia coli | Biochemical characterization and substrate specificity studies. | rug.nlresearchgate.net |

Biochemical Assays and Kinetic Analysis (e.g., Spectrophotometric, Radioisotopic, LC-MS/MS)

Biochemical assays are fundamental to understanding the function of enzymes that utilize Phenylacetyl-CoA. These assays allow for the determination of kinetic parameters such as Km and Vmax, substrate specificity, and the effects of inhibitors.

Spectrophotometric assays are commonly employed. A widely used method is a coupled enzyme assay where the formation of AMP during the Phenylacetyl-CoA ligase reaction is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 365 nm. nih.gov Another spectrophotometric method detects the free thiol group of Coenzyme A released by the reaction of chloramphenicol (B1208) acetyltransferase using DTNB, which results in a colorimetric increase at 412 nm. sigmaaldrich.com

Radioisotopic assays provide a highly sensitive method for tracking the conversion of substrates to products. By using radiolabeled substrates, such as [14C]phenylacetic acid, researchers can follow the formation of [14C]Phenylacetyl-CoA through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the direct quantification of Phenylacetyl-CoA and other acyl-CoAs. nih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple intermediates in a metabolic pathway. nih.govjefferson.edu LC-MS/MS methods have been developed to quantify short-chain acyl-CoAs and CoA biosynthetic precursors in biological samples, providing valuable insights into cellular metabolism. nih.gov

The kinetic properties of Phenylacetate-CoA ligases from various organisms have been determined using these assays. For example, the enzyme from Pseudomonas putida was found to have Km values of 9.7 mM for ATP, 1.0 mM for CoA, and 16.5 mM for phenylacetic acid. nih.gov In contrast, the enzyme from Azoarcus evansii exhibited significantly lower Km values of 60 µM for ATP, 45 µM for CoA, and 14 µM for phenylacetic acid, indicating a higher affinity for its substrates. nih.gov

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)

Structural biology techniques provide atomic-level insights into the architecture of enzymes that interact with Phenylacetyl-CoA, revealing the basis for their substrate specificity and catalytic mechanism.

X-ray crystallography has been instrumental in determining the three-dimensional structures of several enzymes involved in Phenylacetyl-CoA metabolism. The crystal structure of the PaaAC subcomplex of the Phenylacetyl-CoA oxygenase from E. coli has been solved in complex with Phenylacetyl-CoA, providing a detailed view of the active site. nih.govnih.govmdpi.com Similarly, high-resolution X-ray crystal structures of the two Phenylacetate-CoA ligase isozymes (PaaK1 and PaaK2) from Burkholderia cenocepacia have been determined. nih.gov These structures, captured in different conformational states and in complex with substrates, revealed a novel N-terminal domain and offered a biochemical rationale for the presence of two isozymes. nih.gov

Cryo-electron microscopy (Cryo-EM) is an emerging technique for determining the structure of large and flexible protein complexes that are often difficult to crystallize. While specific applications to Phenylacetyl-CoA-related enzymes are still developing, its potential to elucidate the architecture of multi-component systems like the Phenylacetyl-CoA oxygenase complex is significant.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of enzymes in solution. numberanalytics.com It can provide information on protein folding, conformational changes upon substrate binding, and the identification of residues involved in catalysis. numberanalytics.com

Table 2: Structural Studies of Enzymes Involved in Phenylacetyl-CoA Metabolism

| Enzyme/Complex | Organism | Technique | Key Findings | Reference |

| PaaAC subcomplex | Escherichia coli | X-ray Crystallography | Determined the heterotetrameric structure with bound Phenylacetyl-CoA. | nih.govnih.govmdpi.com |

| PaaK1 and PaaK2 | Burkholderia cenocepacia | X-ray Crystallography | Revealed distinct conformations and a novel N-terminal domain. | nih.gov |

| FadR | Escherichia coli | X-ray Crystallography | Showed conformational changes upon binding to acyl-CoA. | researchgate.net |

Omics Approaches (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics) for Pathway Discovery and Characterization

Omics approaches provide a global view of the molecular processes within a cell, enabling the discovery and characterization of metabolic pathways on a large scale. nih.govwur.nlnih.gov

Genomics allows for the identification of gene clusters, such as the paa operon, that encode the enzymes of a metabolic pathway. nih.gov The sequencing of bacterial genomes has revealed that the phenylacetate degradation pathway is present in a significant fraction of sequenced bacteria. nih.govmdpi.com

Transcriptomics measures the expression levels of all genes in an organism under different conditions. This can reveal which genes are co-regulated and likely involved in the same pathway. For example, transcriptomic studies in Acinetobacter baumannii have shown that the paa operon is highly regulated in response to various environmental cues. nih.gov

Proteomics , the large-scale study of proteins, can identify the proteins that are present in a cell and how their levels change in response to stimuli. Proteomic analysis can complement transcriptomic data to confirm the expression of pathway enzymes. nih.gov

Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. By comparing the metabolite profiles of wild-type and mutant strains, or cells grown under different conditions, researchers can identify the intermediates of a metabolic pathway and uncover novel enzymatic reactions. nih.gov The integration of transcriptomics and metabolomics is a particularly powerful approach for linking genes to metabolites and discovering new biosynthetic pathways. nih.govwur.nlnih.gov

Site-Directed Mutagenesis and Functional Characterization of Enzymes

Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene. This allows researchers to alter the amino acid sequence of a protein and study the effect of the mutation on its function.

This approach has been used to investigate the roles of specific amino acid residues in enzymes that act on Phenylacetyl-CoA. For instance, by mutating key residues in the active site of Phenylacetate-CoA ligase, researchers can determine their importance for substrate binding and catalysis. The identification of an AMP-binding motif in the Phenylacetate-CoA ligase from Azoarcus evansii was based on sequence similarity and could be verified through mutagenesis. nih.govasm.org

In the study of the Phenylacetate-CoA oxygenase, mutagenesis of the paaB gene in Acinetobacter baumannii was used to investigate the role of the PAA pathway in antibiotic resistance and stress responses. nih.gov The resulting mutant strain displayed altered expression of numerous genes, demonstrating the regulatory role of the PAA pathway. nih.gov

Advanced Spectroscopic Methods for Mechanistic Elucidation

Advanced spectroscopic techniques provide detailed insights into the chemical steps of enzyme-catalyzed reactions. numberanalytics.com

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study enzymes that contain paramagnetic centers, such as metal ions or organic radicals. numberanalytics.com This technique could be applied to study the iron-sulfur clusters and diiron centers in the Phenylacetyl-CoA oxygenase complex, providing information about the electronic structure of the active site and its changes during catalysis.

Nuclear Magnetic Resonance (NMR) spectroscopy , in addition to its use in structural determination, can be used to follow the course of a reaction in real-time and to detect transient intermediates. numberanalytics.com

While specific applications of these advanced spectroscopic methods to Phenylacetyl-CoA-metabolizing enzymes are not extensively detailed in the provided search results, their general utility in enzymology suggests they are valuable tools for elucidating the complex reaction mechanisms involved in the transformation of Phenylacetyl-CoA.

Future Research Directions and Biotechnological Potential

Elucidation of Remaining Uncharacterized Enzymes and Pathway Steps

Although significant progress has been made in outlining the Phenylacetyl-CoA pathway, particularly in bacteria like Escherichia coli and Pseudomonas putida, several areas require deeper investigation. nih.govpnas.org The pathway is known to proceed via CoA-thioester intermediates, involving a unique multicomponent monooxygenase, an epoxide isomerization, hydrolytic ring cleavage, and subsequent β-oxidation steps to yield acetyl-CoA and succinyl-CoA. nih.govresearchgate.net

Future research should focus on:

Structural and Mechanistic Details of Enzyme Complexes: The initial ring-activation step is catalyzed by the PaaABCDE oxygenase, a five-component enzyme complex. nih.gov While its function as a monooxygenase that converts Phenylacetyl-CoA to a ring 1,2-epoxide is established, the high-resolution structure of the complete, active complex and the precise mechanism of substrate binding and catalysis are yet to be fully determined. nih.govebi.ac.uk Understanding the interplay between the subunits (PaaA, PaaB, PaaC, PaaD, and PaaE) is crucial. nih.gov

Characterization of Pathway Variants: The Phenylacetyl-CoA pathway is found in approximately 16% of all sequenced bacteria, including various pathogens. nih.govnih.gov Research is needed to explore the diversity of this pathway across different species. For instance, fungal pathways for phenylacetate (B1230308) degradation differ, often proceeding through hydroxylation to homogentisate (B1232598) without CoA intermediates, and these routes are less characterized. researchgate.net Comparative studies could reveal novel enzymatic functions and regulatory mechanisms.

Regulatory Networks: The expression of the paa gene cluster is tightly regulated, often by a repressor (PaaX) that is inactivated by the pathway's true inducer, Phenylacetyl-CoA. nih.gov A deeper understanding of the regulatory networks, including how this pathway interacts with other metabolic routes like the fatty acid β-oxidation pathway, is necessary for predictable metabolic engineering. mdpi.comnih.gov The role of thioesterases like PaaI, which may act as a control mechanism by hydrolyzing Phenylacetyl-CoA, also warrants further investigation to understand how the cell manages the flux of reactive intermediates. ebi.ac.uknih.gov

A summary of the key bacterial enzymes and their known functions is presented below.

| Enzyme(s) | Gene(s) | Function in Phenylacetyl-CoA Pathway |

| Phenylacetate-CoA ligase | paaK | Activates phenylacetate to Phenylacetyl-CoA. mdpi.comwikipedia.org |

| Phenylacetyl-CoA oxygenase | paaABCDE | A multicomponent monooxygenase that epoxidizes the aromatic ring of Phenylacetyl-CoA. nih.govnih.gov |

| Oxepin-CoA isomerase | paaG | Isomerizes the epoxide intermediate to an oxepin-CoA. nih.govmdpi.com |

| Oxepin-CoA hydrolase | paaZ | Catalyzes the hydrolytic cleavage of the seven-membered oxepin (B1234782) ring. mdpi.com |

| 2,3-Dehydroadipyl-CoA hydratase | paaF | Hydrates 2,3-dehydroadipyl-CoA to 3-hydroxyadipyl-CoA. pnas.org |

| 3-Hydroxyadipyl-CoA dehydrogenase | paaH | Oxidizes 3-hydroxyadipyl-CoA to 3-oxoadipyl-CoA. pnas.org |

| 3-Oxoadipyl-CoA thiolase | paaJ | Cleaves 3-oxoadipyl-CoA into succinyl-CoA and acetyl-CoA. pnas.orgfrontiersin.org |

| Thioesterase | paaI | Hydrolyzes Phenylacetyl-CoA, potentially regulating pathway flux. ebi.ac.uknih.gov |

Metabolic Engineering for Enhanced Bioremediation and Chemical Production

Metabolic engineering of the Phenylacetyl-CoA pathway offers a promising strategy for addressing environmental pollution and developing sustainable chemical manufacturing processes. nih.govresearchgate.net

Enhanced Bioremediation: The pathway is central to the bacterial degradation of numerous aromatic pollutants, including styrene (B11656), which is metabolized via phenylacetate. pnas.orgresearchgate.net By overexpressing key enzymes or removing regulatory bottlenecks in robust microorganisms, it is possible to develop "super-bugs" capable of efficiently cleaning up contaminated sites. Engineering efforts could focus on broadening the substrate range of the initial ligase (PaaK) or enhancing the activity and stability of the rate-limiting oxygenase (PaaABCDE) to tackle a wider variety of aromatic compounds.

Bio-based Chemical Production: The pathway can be harnessed for the synthesis of valuable chemicals. For example, engineered E. coli strains have been developed to produce phenylacetic acid (PAA), a precursor for pharmaceuticals and other fine chemicals, from L-phenylalanine. nih.gov By heterologously expressing aminotransferases, decarboxylases, and dehydrogenases, the natural catabolic pathway can be repurposed for synthesis. nih.gov The modularity of the pathway allows for the potential production of various intermediates if subsequent degradation steps are blocked.

Below is a table illustrating potential metabolic engineering strategies.

| Objective | Target Compound(s) | Metabolic Engineering Strategy | Potential Impact |

| Bioremediation | Styrene, Ethylbenzene | Overexpression of paa gene cluster in robust environmental bacteria. | More efficient and rapid cleanup of industrial pollutants. nih.govresearchgate.net |

| Chemical Synthesis | Phenylacetic acid (PAA) | Heterologous expression of aminotransferase, decarboxylase, and dehydrogenase in a host like E. coli to convert L-phenylalanine to PAA. | Sustainable and environmentally friendly production of PAA from renewable feedstocks. nih.gov |

| Novel Biopolymers | Phenylacetyl-CoA derivatives | Engineering pathway enzymes and integrating them with polyhydroxyalkanoate (PHA) synthase pathways. | Creation of novel bioplastics with unique properties derived from aromatic monomers. |

Phenylacetyl-Coenzyme A Pathway Enzymes as Targets for Antimicrobial Development

The presence of the Phenylacetyl-CoA pathway in numerous bacterial pathogens, combined with its absence in humans, makes its constituent enzymes excellent targets for the development of novel antimicrobial agents. nih.govnih.gov The pathway is not only involved in nutrient acquisition but has also been linked to virulence and stress responses in pathogenic bacteria. nih.govresearchgate.net

For instance, in Acinetobacter baumannii, a notorious multidrug-resistant pathogen, the paa operon is significantly upregulated in response to antibiotic stress. asm.org This suggests the pathway plays a role in the bacterium's defense mechanisms. Furthermore, in Burkholderia cenocepacia, the pathway intermediate Phenylacetyl-CoA, rather than phenylacetic acid itself, has been shown to interfere with quorum sensing-regulated virulence. ebi.ac.ukasm.org

Key strategies for antimicrobial development include:

Inhibition of Essential Enzymes: Designing specific inhibitors for crucial enzymes like Phenylacetate-CoA ligase (PaaK) or the multicomponent PaaABCDE oxygenase could effectively block the pathway. nih.govresearchgate.net This would not only starve the bacteria of carbon and energy derived from aromatic compounds but could also lead to the toxic accumulation of intermediates or disrupt downstream signaling functions.

Exploiting Virulence Links: Since the pathway's intermediates can influence virulence and antibiotic resistance, targeting these enzymes could have a dual effect: direct growth inhibition and resensitization of the pathogen to existing antibiotics. asm.org The fatty acid biosynthesis (FAS) pathway is a well-established target for antimicrobials, and the similarities between the β-oxidation steps of the Phenylacetyl-CoA pathway and FAS suggest that knowledge from FAS inhibitor development could be transferable. mdpi.comturkjps.org

| Enzyme Target | Rationale for Inhibition | Potential Therapeutic Outcome |

| Phenylacetate-CoA ligase (PaaK) | Blocks the entry of phenylacetate into the pathway, preventing its utilization. researchgate.net | Inhibition of bacterial growth in environments where aromatic compounds are a key nutrient source. |

| PaaABCDE Oxygenase | Prevents the crucial ring-opening sequence, leading to the accumulation of potentially toxic Phenylacetyl-CoA. ebi.ac.uk | Bacteriostatic or bactericidal effect; disruption of cellular processes reliant on pathway products. |

| Downstream β-oxidation enzymes (PaaF, PaaH, PaaJ) | Halts the degradation of the ring-fission product, preventing the generation of central metabolites. mdpi.comfrontiersin.org | Depletion of acetyl-CoA and succinyl-CoA pools, impacting central metabolism and energy production. |

Applications in Industrial Biocatalysis and Biotransformation

The enzymes of the Phenylacetyl-CoA pathway possess unique catalytic properties that make them attractive for industrial biocatalysis and biotransformation. nih.govresearchgate.net Biocatalysis, the use of isolated enzymes for chemical synthesis, offers advantages of high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Specific Enzyme Applications:

PaaK (Phenylacetate-CoA ligase): This enzyme shows high specificity for phenylacetate and is relatively stable. nih.govresearchgate.net It can be used for the enzymatic synthesis of Phenylacetyl-CoA or other valuable acyl-CoA thioesters, which are important precursors in the synthesis of pharmaceuticals and other complex molecules.

PaaABCDE (Oxygenase): The ability of this complex to perform a specific epoxidation on an activated aromatic ring is of significant interest. nih.govnih.gov Immobilized versions of this enzyme could be used in flow reactors for the production of specialty epoxides, which are versatile chemical building blocks.

Whole-Cell Biotransformation: Instead of using isolated enzymes, whole microbial cells engineered to express the Phenylacetyl-CoA pathway can be used as biocatalysts. This approach avoids costly enzyme purification and ensures the regeneration of necessary cofactors like ATP and NAD(P)H. Such systems can be designed to convert cheap, abundant substrates (like phenylacetate or even pollutants like styrene) into more valuable, functionalized chemicals. researchgate.netresearchgate.net

The table below summarizes potential industrial applications.

| Enzyme/System | Reaction Catalyzed | Potential Industrial Application |

| Phenylacetate-CoA ligase (PaaK) | Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + PPi | Synthesis of high-value acyl-CoA thioesters for the pharmaceutical and chemical industries. nih.gov |

| PaaABCDE Oxygenase Complex | Phenylacetyl-CoA + O₂ + NADPH → 1,2-Epoxyphenylacetyl-CoA + NADP⁺ + H₂O | Production of chiral epoxides as building blocks in fine chemical synthesis. nih.gov |

| Whole-cell systems | Phenylalanine → Phenylacetic acid | Green manufacturing of phenylacetic acid for the fragrance, food, and pharmaceutical industries. nih.gov |

| Whole-cell systems | Styrene → Phenylacetyl-CoA pathway intermediates | Biotransformation of waste products or pollutants into value-added chemicals. nih.govresearchgate.net |

Q & A

Q. What is the role of Phenylacetyl-CoA in bacterial phenylacetic acid metabolism, and how can its biosynthetic pathways be experimentally validated?

Phenylacetyl-CoA is a central intermediate in the aerobic catabolism of phenylacetate in bacteria like Pseudomonas and E. coli. It serves as a precursor for penicillin G biosynthesis in industrial Penicillium strains . To validate its role:

- Culture bacteria in minimal media with phenylacetate as the sole carbon source.

- Use isotopic labeling (e.g., -phenylacetate) to track incorporation into Phenylacetyl-CoA via LC-MS/MS .

- Knock out key genes (e.g., paaABCDE operon) to disrupt phenylacetate degradation and measure Phenylacetyl-CoA accumulation .

Q. What experimental methods are recommended for synthesizing and purifying Phenylacetyl-CoA sodium salt in vitro?

- Synthesis : Enzymatically generate Phenylacetyl-CoA by incubating CoA with phenylacetyl-phosphate using phosphotransacetylase. Validate reaction completion via UV absorbance at 260 nm (characteristic of thioester bonds) .

- Purification : Use ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the sodium salt form. Confirm purity (>90%) via reverse-phase HPLC with a C18 column and mobile phase buffered at pH 5.0 .

Q. How should researchers handle and store Phenylacetyl-CoA sodium salt to ensure stability?

- Storage : Aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid freeze-thaw cycles .

- Solubility : Reconstitute in PBS (pH 7.2) at 10 mg/mL, with gentle heating (37°C) and sonication to prevent aggregation .

Advanced Research Questions

Q. How can structural integrity and purity discrepancies in Phenylacetyl-CoA sodium salt be resolved?

- Purity Analysis : Compare HPLC retention times against a certified reference standard. Quantify impurities (e.g., free CoA) using UV-Vis spectroscopy at 260 nm and 232 nm .

- Structural Validation : Perform -NMR to confirm the phenylacetyl moiety (aromatic proton signals at δ 7.2–7.4 ppm) and -NMR to verify phosphate groups in the CoA backbone .

Q. What methodologies are suitable for studying Phenylacetyl-CoA’s interaction with transcriptional regulators like PaaR and PaaX?

- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities between Phenylacetyl-CoA and recombinant PaaR/PaaX proteins .

- Functional Studies : Perform electrophoretic mobility shift assays (EMSA) to assess DNA-binding activity of PaaR/PaaX in the presence/absence of Phenylacetyl-CoA .

Q. How can researchers address contradictions in enzymatic activity data involving Phenylacetyl-CoA-dependent enzymes?

- Standardized Assays : Control for pH (optimal range 7.0–7.5), temperature (25–37°C), and ionic strength. Include negative controls (e.g., heat-inactivated enzymes) .

- Data Normalization : Use internal standards (e.g., NADH/NAD ratios for dehydrogenase assays) and replicate experiments across independent batches .

Q. What advanced techniques are recommended for detecting Phenylacetyl-CoA in complex biological matrices (e.g., bacterial lysates)?

- LC-MS/MS Quantification : Employ a triple-quadrupole mass spectrometer with multiple reaction monitoring (MRM) for selective detection. Use stable isotope-labeled Phenylacetyl-CoA (e.g., -labeled) as an internal standard .

- Matrix Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) using mixed-mode cartridges to remove lipids and proteins .

Methodological Notes

- Purity Criteria : Commercial batches may vary in purity (>90% to >98%). Cross-validate supplier certificates of analysis (COA) with in-house HPLC .

- Transcription Regulation : For in vivo studies, use bacterial strains with fluorescent reporters (e.g., GFP under PaaR/PaaX-regulated promoters) to monitor gene expression dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.